4-Hydroxy-4-(naphth-2-yl)piperidine HCl
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Overview
Description
4-Hydroxy-4-(naphth-2-yl)piperidine HCl is a chemical compound with the molecular formula C15H17NO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a hydroxyl group and a naphthyl group attached to the piperidine ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(naphth-2-yl)piperidine HCl typically involves the reaction of naphthalene derivatives with piperidine under controlled conditions. One common method includes the use of a Grignard reagent, where naphthyl magnesium bromide reacts with piperidone to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(naphth-2-yl)piperidine HCl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of naphthyl ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated naphthyl derivatives.
Scientific Research Applications
4-Hydroxy-4-(naphth-2-yl)piperidine HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(naphth-2-yl)piperidine HCl involves its interaction with specific molecular targets. The hydroxyl group and naphthyl group allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group attached to the piperidine ring.
4-(Naphth-2-yl)piperidine: Lacks the hydroxyl group but retains the naphthyl group.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl group but different ring structures.
Uniqueness
4-Hydroxy-4-(naphth-2-yl)piperidine HCl is unique due to the presence of both the hydroxyl and naphthyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H18ClNO |
---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
4-naphthalen-2-ylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c17-15(7-9-16-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16-17H,7-10H2;1H |
InChI Key |
KLONRCGBYGXSLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC3=CC=CC=C3C=C2)O.Cl |
Origin of Product |
United States |
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